Product packaging for 1-(4-Chlorophenyl)pent-4-en-1-one(Cat. No.:CAS No. 35204-91-2)

1-(4-Chlorophenyl)pent-4-en-1-one

Cat. No.: B3051639
CAS No.: 35204-91-2
M. Wt: 194.66 g/mol
InChI Key: WXEPXRKKIGTRHM-UHFFFAOYSA-N
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Description

1-(4-Chlorophenyl)pent-4-en-1-one (CAS 1342690-16-7) is a synthetic organic compound characterized by a chlorophenyl group linked to a pentenone chain. This structure classifies it as a chlorinated aromatic ketone, a category known to be valuable intermediates in chemical synthesis . Compounds with similar chlorophenyl-ketone backbones are frequently employed in the development and manufacturing of agrochemicals, such as pesticides . The pent-4-en-1-one moiety, featuring a terminal double bond, offers a reactive site for further chemical modifications, including hydrogenation or oxidation, making this compound a potential versatile building block for medicinal chemistry research and the synthesis of more complex molecules. The related compound 1-(4-Chlorophenyl)-4,4-dimethylpent-1-en-3-one, for instance, has been identified as a very important intermediate in the pesticide industry . Another closely related compound, 1-(3-Chlorophenyl)pent-4-en-1-one, is offered by chemical suppliers for research purposes, underscoring the interest in this structural family . As a research chemical, this product is provided For Research Use Only. It is strictly not intended for diagnostic or therapeutic procedures, or for human or veterinary use. Researchers should handle all chemicals with appropriate safety precautions in a controlled laboratory setting.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H11ClO B3051639 1-(4-Chlorophenyl)pent-4-en-1-one CAS No. 35204-91-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(4-chlorophenyl)pent-4-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClO/c1-2-3-4-11(13)9-5-7-10(12)8-6-9/h2,5-8H,1,3-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXEPXRKKIGTRHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCCC(=O)C1=CC=C(C=C1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00442062
Record name 4-Penten-1-one, 1-(4-chlorophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00442062
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35204-91-2
Record name 4-Penten-1-one, 1-(4-chlorophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00442062
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 1 4 Chlorophenyl Pent 4 En 1 One and Its Derivatives

Direct Synthetic Routes for 1-(4-Chlorophenyl)pent-4-en-1-one

Direct synthesis of this compound can be accomplished by creating a bond between a 4-chlorophenyl carbonyl group and a pentenyl fragment.

Synthesis via Acyl Chloride Formation and Reaction with Organometallic Reagents

A prominent method for synthesizing ketones involves the reaction of an acyl chloride with an organometallic reagent. In the case of this compound, this would involve the reaction of 4-chlorobenzoyl chloride with a suitable pentenyl organometallic species.

Grignard reagents, for instance, are highly reactive organometallic compounds that readily react with acyl chlorides. chemistrysteps.comstackexchange.comlibretexts.org However, the high reactivity of Grignard reagents makes it challenging to stop the reaction at the ketone stage, as they can further react with the ketone to produce a tertiary alcohol. stackexchange.comlibretexts.orglibretexts.org Therefore, using a Grignard reagent derived from a bromoalkene like 4-bromo-1-butene (B139220) would likely lead to the formation of 5-(4-chlorophenyl)pent-1-en-5-ol as the major product after two equivalents of the Grignard reagent have reacted. stackexchange.comprepchem.com To selectively obtain the ketone, less reactive organocuprates (Gilman reagents) are often preferred as they react with acyl chlorides but not readily with the resulting ketone. chemistrysteps.com

The general mechanism involves the nucleophilic attack of the organometallic reagent on the carbonyl carbon of the acyl chloride, leading to a tetrahedral intermediate. The subsequent elimination of the chloride leaving group results in the formation of the ketone. libretexts.orgstackexchange.com

Exploration of Alternative Precursors and Coupling Strategies

Alternative synthetic strategies for related structures, such as 1-(4-chlorophenyl)-2-cyclopropyl-1-propanone, have been developed. One such method involves a Horner-Wadsworth-Emmons reaction between α-alkoxy p-chlorobenzyl phosphonate (B1237965) and cyclopropyl (B3062369) methyl ketone. google.com This is followed by hydrolysis of the resulting alkoxy propylene (B89431) derivative under acidic conditions to yield the final ketone. google.com This approach highlights the potential for using different precursors and multi-step reaction sequences to achieve the desired product.

Condensation-Based Syntheses of Related Aryl Pentenones

Condensation reactions, particularly the Claisen-Schmidt condensation, are widely used for synthesizing α,β-unsaturated ketones, which are structurally related to this compound. wikipedia.orgpraxilabs.com This reaction involves the condensation of an aldehyde or ketone with an aromatic carbonyl compound that lacks an α-hydrogen. wikipedia.org

Aldol (B89426) Condensation Variants Utilizing 4-Chlorobenzaldehyde (B46862) and Ketone Precursors

The Claisen-Schmidt condensation, a type of aldol condensation, is a common method for preparing chalcones and related enones. praxilabs.comjetir.orgrjpbcs.com This reaction can be adapted to synthesize aryl pentenones by reacting 4-chlorobenzaldehyde with an appropriate ketone precursor. For example, the reaction of 4-chlorobenzaldehyde with acetone (B3395972) can lead to the formation of a chalcone-like structure. chemicalforums.comresearchgate.net To obtain a pentenone derivative, a different ketone would be required.

The reaction proceeds by the deprotonation of the α-carbon of the ketone by a base to form an enolate ion. youtube.com This enolate then acts as a nucleophile, attacking the carbonyl carbon of 4-chlorobenzaldehyde. youtube.com The resulting β-hydroxy ketone can then undergo dehydration to form the α,β-unsaturated ketone. praxilabs.comyoutube.com

ReactantsProductCatalyst/ConditionsYieldReference
4-Chlorobenzaldehyde, Acetophenone (B1666503)(E)-1-(4'-chlorophenyl)-3-phenyl-2-propen-1-oneNaOH- rsc.org
4-Chlorobenzaldehyde, m-hydroxyacetophenone3-hydroxy-4-chlorochalconeNaOH, 0-20°C, 120 hours64.5% jetir.org
4-Chlorobenzaldehyde, 4-Bromoacetophenone1-(4-bromophenyl)-3-(4-chlorophenyl)prop-2-en-1-oneNaOH, Ethanol (B145695), 3 hours- rjpbcs.com
4-hydroxy acetophenone, 4-chlorobenzaldehyde3-(4-chlorophenyl)-1-(4-hydroxyphenyl)prop-2-en-1-oneKOH, PEG-400, 40°C, 1 hour- rjpbcs.com
4-chlorobenzaldehyde, 3,3-dimethyl-1-(1,2,4-triazol-1-yl)-butan-2-one1-(4-chlorophenyl)-4,4-dimethyl-2-(1,2,4-triazol-1-yl)-pent-1-en-3-oneAcetic acid, piperidine (B6355638), toluene (B28343), 120°C, 40 hours12% prepchem.com

Optimization of Reaction Conditions

The efficiency and selectivity of condensation reactions are highly dependent on the reaction conditions. Key parameters that can be optimized include temperature, the type of base used, and the solvent system. numberanalytics.com For instance, performing the reaction at lower temperatures (5-10°C) with aqueous sodium hydroxide (B78521) has been shown to favor the formation of the single aldol condensation product between acetone and various arylaldehydes. researchgate.net Solvent-free methods, such as grinding the reactants with a solid base like sodium hydroxide, have also been reported to give high yields of chalcones. jetir.orgrsc.org The choice of solvent can also be critical; for example, using PEG-400 as a recyclable solvent has been demonstrated for the synthesis of chalcones. rjpbcs.com Limiting the amount of water in certain cross-aldol condensations can also be crucial for selectivity. phasetransfercatalysis.com

Catalytic Approaches in Condensation Reactions

Various catalytic systems have been explored to improve the efficiency and environmental friendliness of condensation reactions. Phase-transfer catalysis (PTC) is a valuable technique that can be employed in aldol condensations. phasetransfercatalysis.comconfex.com Catalysts like tetrabutylammonium (B224687) hydroxide or benzalkonium chloride can facilitate reactions between reactants in different phases, often leading to improved yields and selectivity. phasetransfercatalysis.comphasetransfercatalysis.com For example, PTC has been shown to be effective in cross-aldol condensations, significantly increasing product conversion compared to uncatalyzed reactions. phasetransfercatalysis.com Other novel catalytic systems, such as magnetic Fe3O4@Fe(OH)3 composite microspheres, have also been successfully used for aldol reactions between 4-chlorobenzaldehyde and ketones. researchgate.net Acidic catalysts can also be used, although they sometimes result in lower conversions and yields compared to basic catalysts. rsc.org The development of bifunctional catalysts, such as those based on α/β-peptide helixes with aligned primary amine groups, represents a sophisticated approach to controlling selectivity in crossed aldol condensations. nih.gov

Process Chemistry and Green Synthesis Considerations

Continuous Flow Processes for Analog Preparation

Continuous flow chemistry offers significant advantages over traditional batch processing, including enhanced safety, better heat and mass transfer, improved reproducibility, and the potential for automation. In the context of analogs of this compound, continuous flow processes have been successfully implemented, particularly for hydrogenation reactions.

A notable example is the continuous hydrogenation of 1-(4-chlorophenyl)-4,4-dimethyl-pent-1-en-3-one, a structural isomer, to produce 1-(4-chlorophenyl)-4,4-dimethyl-pentan-3-one. google.com This process utilizes a fixed-bed reactor containing support-free shaped bodies of pressed metal powders as catalysts. google.com The metals are typically from the iron subgroup (Group VIII), sometimes alloyed with elements from transition group VI to enhance activity. google.com This method avoids the handling of fine powder catalysts, which can be pyrophoric and difficult to separate from the reaction mixture. google.com

The process involves pumping an alcoholic solution of the starting material through the heated reactor under high hydrogen pressure. google.com The use of continuous flow allows for precise control over reaction parameters, leading to high conversion rates and product purity. google.com

Table 1: Parameters for Continuous Hydrogenation of a this compound Analog

Parameter Value Source
Reactant 1-(4-chlorophenyl)-4,4-dimethyl-pent-1-en-3-one google.com
Product 1-(4-chlorophenyl)-4,4-dimethyl-pentan-3-one google.com
Catalyst Support-free shaped bodies of pressed powders (Fe subgroup, Group VI) google.com
Solvent Alcohols google.com
Temperature 80°C to 160°C google.comgoogle.com
Pressure 50 to 400 bar google.com

| Reactor Type | Fixed-bed | google.com |

Solvent-Free Reaction Methodologies for Enhanced Efficiency

Eliminating volatile organic solvents is a primary goal of green chemistry, as it reduces environmental pollution, health risks, and waste disposal costs. dergipark.org.trresearchgate.net For the synthesis of compounds related to this compound, several solvent-free methodologies have been explored.

One effective technique is mechanochemistry, specifically ball milling. A solvent-free synthesis of 1-(4-chlorophenyl)pyrazolidin-3-one, an analog, has been achieved by grinding 4-chlorophenyl hydrazine (B178648) and methyl acrylate (B77674) with a solid base like potassium hydroxide in a ball mill. researchgate.net This method avoids the use of any solvent, and the reaction proceeds efficiently through the mechanical energy supplied by the grinding process. researchgate.net

Another approach to solvent-free synthesis is to conduct reactions in a melt. The hydrogenation of 4,4-dimethyl-1-(p-chlorophenyl)pent-1-en-3-one can be carried out in the molten state of the reactant itself, using a Nickel-Rhenium (Ni-Re) catalyst. google.com This method not only eliminates the need for a solvent but can also increase the reaction rate and reduce the formation of by-products. google.com

Table 2: Examples of Solvent-Free Synthesis for Analogs

Method Reactants Product Conditions Source
Ball Milling 4-Chlorophenyl hydrazine, Methyl acrylate, Potassium hydroxide 1-(4-chlorophenyl)pyrazolidin-3-one 600 rpm, multiple cycles (5 min rotation + 4 min pause) researchgate.net

| Melt Reaction | 4,4-dimethyl-1-(p-chlorophenyl)pent-1-en-3-one, Hydrogen | 4,4-dimethyl-1-(p-chlorophenyl)-pentan-3-one | Molten state, Ni-Re catalyst | google.com |

Synthesis of Structural Isomers and Regioisomers of this compound

The synthesis of specific isomers of this compound is of significant interest, as the position of substituents and the location of the double bond can dramatically influence the molecule's chemical properties and biological activity.

A key structural isomer is 1-(4-Chlorophenyl)-4,4-dimethylpent-1-en-3-one . This compound serves as a crucial intermediate in the production of fungicides like tebuconazole. google.com Its synthesis is typically achieved through a Claisen-Schmidt condensation reaction between p-chlorobenzaldehyde and pinacolone. google.com The reaction is catalyzed by a base, such as sodium hydroxide, often in an alcoholic solvent like methanol (B129727). google.com The subsequent hydrogenation of this enone yields the saturated ketone, 1-(4-chlorphenyl)-4,4-dimethyl-3-pentanone. google.com The crystal structure of 1-(4-Chlorophenyl)-4,4-dimethylpent-1-en-3-one reveals that the carbonyl and ethenyl groups are not coplanar with the benzene (B151609) ring, which influences its reactivity. researchgate.net

Another class of isomers involves derivatives where the core structure is modified. For example, 1-(4-chlorophenyl)-4,4-dimethyl-2-(1,2,4-triazol-1-yl)-pent-1-en-3-one is synthesized by the condensation of 3,3-dimethyl-1-(1,2,4-triazol-1-yl)-butan-2-one with 4-chlorobenzaldehyde. prepchem.com This reaction is carried out in toluene with catalytic amounts of piperidine and acetic acid, requiring prolonged heating to drive the reaction to completion by removing the water formed. prepchem.com

Table 3: Synthesis of Key Structural Isomers

Isomer Name Precursors Catalyst/Reagents Solvent Key Conditions Source
1-(4-Chlorophenyl)-4,4-dimethylpent-1-en-3-one p-Chlorobenzaldehyde, Pinacolone Sodium hydroxide Methanol 70°C google.com

| 1-(4-chlorophenyl)-4,4-dimethyl-2-(1,2,4-triazol-1-yl)-pent-1-en-3-one | 3,3-dimethyl-1-(1,2,4-triazol-1-yl)-butan-2-one, 4-Chlorobenzaldehyde | Piperidine, Acetic acid | Toluene | 120°C, 40 hours | prepchem.com |

Regioisomers, where the substituents are on different positions of the phenyl ring (e.g., 1-(2-chlorophenyl) or 1-(3-chlorophenyl) analogs), are also synthesized for structure-activity relationship studies, though detailed synthetic procedures for the pent-4-en-1-one variant are less commonly published. The synthesis of 1-(3-chlorophenyl)pent-4-en-1-ol (B2535308) indicates the accessibility of precursors for these regioisomers. sigmaaldrich.com

Chemical Reactivity and Transformation Pathways of 1 4 Chlorophenyl Pent 4 En 1 One

Reactions Involving the Ketone Carbonyl Group

The carbonyl group in 1-(4-chlorophenyl)pent-4-en-1-one is a primary site for nucleophilic attack and reduction. Its reactivity is influenced by the adjacent aromatic ring and the conjugated system, which can delocalize electron density.

Selective Reduction Pathways to Alcohols or Alkanes

The selective reduction of the ketone functionality in α,β-unsaturated ketones like this compound to either an alcohol or a completely deoxygenated alkane, while preserving the terminal alkene, is a common synthetic challenge.

The reduction of the ketone to a secondary alcohol, 1-(4-chlorophenyl)pent-4-en-1-ol, can be achieved using hydride reagents. Sodium borohydride (B1222165) (NaBH₄) is a mild reducing agent that is generally selective for aldehydes and ketones over less reactive functional groups like esters and amides. masterorganicchemistry.com In the case of α,β-unsaturated ketones, the reactivity order for NaBH₄ is conjugated enones < ketones < conjugated enals < aldehydes. cdnsciencepub.com By carefully controlling reaction conditions, such as using an excess of NaBH₄ at low temperatures (-78°C) in a mixed solvent system of methanol (B129727) or ethanol (B145695) in dichloromethane, it is possible to achieve chemoselective reduction of the ketone in the presence of the less reactive terminal alkene. cdnsciencepub.com

For the complete reduction of the carbonyl group to a methylene (B1212753) group (an alkane), harsher conditions are typically required. The Clemmensen reduction, which employs zinc amalgam (Zn(Hg)) and concentrated hydrochloric acid, is a classic method for this transformation. wikipedia.org However, this method is not always suitable for α,β-unsaturated ketones as it can also lead to the reduction of the carbon-carbon double bond or structural rearrangements under the strongly acidic conditions. stackexchange.comrsc.org Similarly, the Wolff-Kishner reduction, which involves the formation of a hydrazone followed by treatment with a strong base (like KOH) at high temperatures, is another method for deoxygenation. wikipedia.orgmasterorganicchemistry.com While generally specific for carbonyl groups, the high temperatures and strongly basic conditions can sometimes lead to isomerization or other side reactions, and it may not be suitable for base-sensitive substrates. wikipedia.orgyoutube.com

Table 1: Selective Reduction Pathways of the Ketone Carbonyl Group
Reaction TypeReagent(s)ProductSelectivity Notes
Reduction to AlcoholSodium Borohydride (NaBH₄)1-(4-Chlorophenyl)pent-4-en-1-olHigh chemoselectivity for the ketone can be achieved under controlled conditions (low temperature, specific solvent systems). cdnsciencepub.com
Reduction to Alkane (Clemmensen)Zinc Amalgam (Zn(Hg)), Hydrochloric Acid (HCl)1-(4-Chlorophenyl)pent-4-eneMay also reduce the alkene; risk of rearrangements under harsh acidic conditions. stackexchange.com
Reduction to Alkane (Wolff-Kishner)Hydrazine (B178648) (N₂H₄), Potassium Hydroxide (B78521) (KOH)1-(4-Chlorophenyl)pent-4-eneGenerally specific for the carbonyl, but high temperatures and strong base can cause side reactions. wikipedia.orgyoutube.com

Oxidation Reactions of the Ketone Moiety

The oxidation of the ketone in this compound is a less common transformation compared to its reduction. Ketones are generally resistant to oxidation under mild conditions. libretexts.org However, under vigorous conditions with strong oxidizing agents, cleavage of the carbon-carbon bonds adjacent to the carbonyl group can occur, leading to the formation of carboxylic acids. ncert.nic.in

A more synthetically useful oxidation of ketones is the Baeyer-Villiger oxidation, which converts a ketone into an ester using a peroxyacid, such as meta-chloroperoxybenzoic acid (m-CPBA). libretexts.org In this reaction, a substituent group migrates from the carbonyl carbon to an oxygen atom. For this compound, this would likely involve the migration of either the 4-chlorophenyl group or the butenyl group, leading to the formation of an ester. The regioselectivity of this migration depends on the migratory aptitude of the adjacent groups.

Another potential oxidative pathway involves the epoxidation of the α,β-unsaturated system. While this primarily targets the C=C double bond, it can be considered a reaction influenced by the ketone. The Weitz-Scheffer reaction, using hydrogen peroxide under basic conditions, can form the corresponding epoxide. nih.govyoutube.com In some cases, this can be followed by rearrangement or cleavage reactions. acs.org

Table 2: Potential Oxidation Reactions of the Ketone Moiety
Reaction TypeReagent(s)Potential Product(s)Notes
Strong OxidationPotassium Permanganate (KMnO₄), Chromic Acid (H₂CrO₄)Mixture of carboxylic acids (e.g., 4-chlorobenzoic acid)Involves C-C bond cleavage and is often destructive. ncert.nic.in
Baeyer-Villiger OxidationPeroxyacids (e.g., m-CPBA)Ester derivativesInvolves rearrangement of one of the groups attached to the carbonyl. libretexts.org
Epoxidation (of conjugated system)Hydrogen Peroxide (H₂O₂), BaseEpoxide of the α,β-unsaturated ketonePrimarily a reaction of the alkene, but influenced by the ketone. nih.gov

Nucleophilic Addition Reactions at the Carbonyl Center

The carbonyl carbon of this compound is electrophilic and susceptible to attack by nucleophiles. In α,β-unsaturated ketones, there is a competition between 1,2-addition (at the carbonyl carbon) and 1,4-conjugate addition (at the β-carbon). The outcome is largely determined by the nature of the nucleophile. pressbooks.pub

Strong, "hard" nucleophiles, such as Grignard reagents (RMgX) and organolithium reagents (RLi), tend to favor 1,2-addition. stackexchange.comlibretexts.org For example, the reaction of this compound with a Grignard reagent like methylmagnesium bromide would be expected to primarily yield the corresponding tertiary alcohol, 2-(4-chlorophenyl)hex-5-en-2-ol, after acidic workup.

Another important nucleophilic addition reaction at the carbonyl center is the Wittig reaction, which converts aldehydes and ketones into alkenes. lumenlearning.comlibretexts.org This reaction involves a phosphorus ylide (a Wittig reagent), such as Ph₃P=CH₂, and results in the replacement of the carbonyl oxygen with a carbon-carbon double bond. masterorganicchemistry.com Reacting this compound with methylenetriphenylphosphorane (B3051586) would yield 1-(4-chlorophenyl)-1-methylenepent-4-ene.

Table 3: Nucleophilic Addition Reactions at the Carbonyl Center
Reaction TypeReagent(s)Expected Major ProductMechanism Type
Grignard ReactionAlkyl/Aryl Magnesium Halide (RMgX), then H₃O⁺Tertiary Alcohol1,2-Nucleophilic Addition stackexchange.com
Organolithium AdditionAlkyl/Aryl Lithium (RLi), then H₃O⁺Tertiary Alcohol1,2-Nucleophilic Addition libretexts.org
Wittig ReactionPhosphorus Ylide (e.g., Ph₃P=CHR)AlkeneFormation of an oxaphosphetane intermediate followed by elimination. lumenlearning.com

Reactions Involving the Terminal Alkene Moiety

The terminal alkene in this compound is an isolated double bond and exhibits reactivity typical of such functional groups, including hydrogenation and cycloaddition reactions.

Catalytic Hydrogenation to Saturated Ketone Analogs

The terminal double bond can be selectively reduced to a single bond in the presence of the ketone and the aromatic ring through catalytic hydrogenation. This process involves the addition of hydrogen gas (H₂) across the double bond in the presence of a metal catalyst. While catalysts like palladium on carbon (Pd/C) and platinum oxide (PtO₂) can be used, they may also reduce the ketone under more forcing conditions.

For achieving high selectivity, homogeneous catalysts like Wilkinson's catalyst (RhCl(PPh₃)₃) are particularly effective. wikipedia.orgyoutube.com Wilkinson's catalyst is known for its ability to hydrogenate less substituted and sterically unhindered double bonds at room temperature and atmospheric pressure, while leaving other functional groups like ketones and aromatic rings intact. youtube.comslideshare.net The hydrogenation of this compound using Wilkinson's catalyst would yield 1-(4-chlorophenyl)pentan-1-one.

Table 4: Catalytic Hydrogenation of the Terminal Alkene
CatalystReagentProductSelectivity Notes
Wilkinson's Catalyst (RhCl(PPh₃)₃)Hydrogen (H₂)1-(4-Chlorophenyl)pentan-1-oneHighly selective for the less hindered terminal alkene over the ketone and aromatic ring. wikipedia.orgyoutube.com
Palladium on Carbon (Pd/C)Hydrogen (H₂)1-(4-Chlorophenyl)pentan-1-oneCan also reduce the ketone under more vigorous conditions.
Platinum Oxide (PtO₂)Hydrogen (H₂)1-(4-Chlorophenyl)pentan-1-oneCan also reduce the ketone and potentially the aromatic ring under harsh conditions.

Cycloaddition Reactions (e.g., [2+2], [4+2] cycloadditions with dienophiles/alkynes)

The terminal alkene of this compound can participate in cycloaddition reactions to form cyclic structures. These reactions involve the concerted or stepwise formation of two new sigma bonds.

A prominent example of a [4+2] cycloaddition is the Diels-Alder reaction, where a conjugated diene reacts with a dienophile (an alkene or alkyne) to form a six-membered ring. masterorganicchemistry.comlibretexts.org In this context, the terminal alkene of this compound would act as the dienophile. For instance, reaction with a diene like 1,3-butadiene (B125203) would yield a cyclohexene (B86901) derivative. The reaction is typically favored by electron-withdrawing groups on the dienophile, although the electronic effect of the distant chlorophenyl ketone group on the terminal alkene is modest.

[2+2] cycloaddition reactions involve the combination of two alkene units to form a four-membered cyclobutane (B1203170) ring. These reactions are often photochemically induced. The Paternò-Büchi reaction is a [2+2] photocycloaddition of a carbonyl group with an alkene to form an oxetane. While this involves the ketone, a [2+2] cycloaddition between the terminal alkene of this compound and another alkene, such as ethylene, under photochemical conditions could potentially form a cyclobutane derivative.

Table 5: Potential Cycloaddition Reactions of the Terminal Alkene
Reaction TypeReactant(s)Expected Product TypeGeneral Conditions
[4+2] Cycloaddition (Diels-Alder)Conjugated Diene (e.g., 1,3-Butadiene)Cyclohexene derivativeThermal conditions. masterorganicchemistry.com
[2+2] PhotocycloadditionAlkene (e.g., Ethylene)Cyclobutane derivativePhotochemical (UV light).

Electrophilic Additions Across the Double Bond (e.g., halogenation, hydrohalogenation)

The terminal double bond in this compound is susceptible to electrophilic addition reactions. These reactions proceed via the attack of an electrophile on the electron-rich pi bond of the alkene.

Halogenation: The addition of halogens, such as bromine (Br₂) or chlorine (Cl₂), across the double bond leads to the formation of a vicinal dihalide. This reaction typically proceeds through a cyclic halonium ion intermediate, which is then opened by the attack of a halide ion. masterorganicchemistry.com The resulting product is 1-(4-chlorophenyl)-4,5-dihalopentan-1-one.

Hydrohalogenation: The reaction with hydrogen halides (e.g., HBr, HCl) follows Markovnikov's rule, where the hydrogen atom adds to the carbon atom of the double bond that already has more hydrogen atoms. pressbooks.pub This leads to the formation of a secondary carbocation intermediate at the C4 position, which is then attacked by the halide ion. The major product of this reaction is 1-(4-chlorophenyl)-4-halopentan-1-one. pressbooks.pubscribd.com The reaction proceeds through a two-step mechanism involving the initial protonation of the alkene to form a carbocation, followed by nucleophilic attack of the halide. pressbooks.pub

Table 1: Electrophilic Addition Reactions

Reaction Reagent(s) Product
Halogenation Br₂ or Cl₂ 1-(4-chlorophenyl)-4,5-dihalopentan-1-one
Hydrohalogenation HBr or HCl 1-(4-chlorophenyl)-4-halopentan-1-one

Functionalization via Hydroboration-Oxidation or Ozonolysis

Hydroboration-Oxidation: This two-step reaction sequence provides a method for the anti-Markovnikov hydration of the alkene. wikipedia.org In the first step, borane (B79455) (BH₃), often in the form of a complex with tetrahydrofuran (B95107) (THF), adds across the double bond. wikipedia.orglibretexts.org The boron atom adds to the less substituted carbon (C5), and a hydrogen atom adds to the more substituted carbon (C4). wikipedia.orglibretexts.org Subsequent oxidation of the resulting organoborane intermediate with hydrogen peroxide (H₂O₂) in a basic solution replaces the boron atom with a hydroxyl group. wikipedia.orglibretexts.org This process yields the primary alcohol, 1-(4-chlorophenyl)-5-hydroxypentan-1-one. A key advantage of this method is that it proceeds without carbocation rearrangement. libretexts.org

Ozonolysis: Ozonolysis involves the cleavage of the double bond by ozone (O₃), followed by workup with a reducing agent (e.g., dimethyl sulfide, (CH₃)₂S) or an oxidizing agent (e.g., hydrogen peroxide, H₂O₂). Reductive workup yields 1-(4-chlorophenyl)-1-oxobutan-4-al and formaldehyde. Oxidative workup would produce 4-(4-chlorobenzoyl)butanoic acid and carbon dioxide.

Table 2: Functionalization of the Alkene

Reaction Reagent(s) Intermediate/Final Product

Transformations of the 4-Chlorophenyl Moiety

The 4-chlorophenyl group can undergo several types of reactions, including substitution and cross-coupling, which allow for further modification of the molecule.

Electrophilic Aromatic Substitution Reactions

The 4-chlorophenyl group in this compound is generally deactivated towards electrophilic aromatic substitution (EAS) due to the electron-withdrawing nature of both the chloro substituent and the keto group. masterorganicchemistry.com However, under forcing conditions, reactions such as nitration or sulfonation can occur. masterorganicchemistry.com The directing effects of the existing substituents will determine the position of the incoming electrophile. The chloro group is an ortho-, para-director, while the acyl group is a meta-director. Given that the para position is already occupied by the chloro group, electrophilic attack would be directed to the positions ortho to the chloro group (C3 and C5) and meta to the acyl group (C3 and C5). Therefore, substitution is expected to occur at the C3 and C5 positions of the aromatic ring.

Nucleophilic Aromatic Substitution (SNAr) on the Chlorophenyl Ring

Nucleophilic aromatic substitution (SNAr) on the chlorophenyl ring of this compound is generally difficult because aryl halides are typically unreactive towards nucleophiles under standard SN1 and SN2 conditions. pressbooks.publibretexts.org The SNAr mechanism requires the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group (the chlorine atom) to stabilize the negatively charged intermediate, known as a Meisenheimer complex. lumenlearning.comlibretexts.org In this molecule, the keto group is para to the chlorine, which can provide some activation. However, the reaction would still likely require harsh conditions, such as high temperatures and a strong nucleophile, to proceed at a reasonable rate. lumenlearning.com For instance, reaction with a strong nucleophile like sodium methoxide (B1231860) could potentially replace the chlorine atom with a methoxy (B1213986) group.

Cross-Coupling Reactions at the Aryl Halide Position (e.g., Suzuki, Heck, Sonogashira)

The chlorine atom on the phenyl ring serves as a handle for various palladium-catalyzed cross-coupling reactions, which are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds.

Suzuki Coupling: This reaction involves the coupling of the aryl chloride with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. wikipedia.orglibretexts.org This would allow for the formation of a new carbon-carbon bond at the C4 position of the phenyl ring, leading to the synthesis of biphenyl (B1667301) derivatives or other substituted aromatic compounds. wikipedia.org

Heck Reaction: The Heck reaction couples the aryl chloride with an alkene in the presence of a palladium catalyst and a base. wikipedia.orgorganic-chemistry.org This reaction would form a new carbon-carbon double bond, attaching a vinyl group to the C4 position of the phenyl ring. The intramolecular Heck reaction is particularly efficient. libretexts.org

Sonogashira Coupling: This reaction involves the coupling of the aryl chloride with a terminal alkyne, using a palladium catalyst, a copper(I) co-catalyst, and a base. wikipedia.orglibretexts.org This method is used to introduce an alkynyl substituent at the C4 position of the phenyl ring, forming an arylalkyne. libretexts.org The reaction is typically carried out under mild conditions. wikipedia.org

Table 3: Cross-Coupling Reactions

Reaction Coupling Partner Catalyst System Product Type
Suzuki Coupling Organoboron compound Pd catalyst, base Biaryl derivative
Heck Reaction Alkene Pd catalyst, base Substituted alkene
Sonogashira Coupling Terminal alkyne Pd catalyst, Cu(I) co-catalyst, base Arylalkyne

Rearrangement Reactions

While not as common for this specific substrate under typical conditions, certain rearrangement reactions could be induced. For example, under strongly acidic conditions, the ketone could potentially undergo a Meyer-Schuster-like rearrangement if a suitable alkyne were present in the molecule, though this is not directly applicable to the starting material itself. More relevant would be rearrangements involving the pentenyl side chain, such as double bond isomerization from the terminal (pent-4-en-1-one) to an internal position, which could be catalyzed by transition metals or strong acids/bases, leading to a mixture of isomers like 1-(4-chlorophenyl)pent-3-en-1-one and 1-(4-chlorophenyl)pent-2-en-1-one. The formation of these conjugated systems would be thermodynamically favored.

Investigations of Intramolecular Rearrangements (e.g., Stevens rearrangement on related derivatives)

While direct studies on the Stevens rearrangement of this compound are not extensively documented, the reaction is highly relevant to its derivatives. The Stevens rearrangement is an organic reaction that converts quaternary ammonium (B1175870) salts and sulfonium (B1226848) salts into the corresponding amines or sulfides in the presence of a strong base. This 1,2-rearrangement proceeds through the formation of an ylide intermediate.

For a derivative of this compound to undergo a Stevens rearrangement, it would first need to be converted into a quaternary ammonium salt. This could be achieved by introducing an amino group at a position alpha to the carbonyl group, followed by quaternization. The electron-withdrawing nature of the adjacent 4-chlorophenyl carbonyl moiety would facilitate the deprotonation by a strong base to form the necessary ylide intermediate. The general mechanism involves the migration of an alkyl group from the nitrogen atom to the adjacent carbanionic center.

Table 1: Key Aspects of the Stevens Rearrangement

FeatureDescription
Reaction Type 1,2-rearrangement
Reactants Quaternary ammonium salts, Sulfonium salts
Reagents Strong base
Key Intermediate Ylide
Driving Force Formation of a more stable amine or sulfide

It is important to note that competing reactions, such as the Sommelet-Hauser rearrangement, can also occur under similar conditions. The specific pathway taken would depend on the structure of the substrate and the reaction conditions employed.

Intramolecular Cyclization and Annulation Chemistry

The structure of this compound makes it a candidate for intramolecular cyclization reactions, particularly those that can form new ring systems. One of the most relevant potential cyclization pathways for a compound with a divinyl ketone-like substructure is the Nazarov cyclization. wikipedia.org This reaction is a powerful method for the synthesis of cyclopentenones from divinyl ketones, catalyzed by protic or Lewis acids. wikipedia.orgnrochemistry.com

The mechanism involves the generation of a pentadienyl cation upon activation of the carbonyl group by the acid catalyst. wikipedia.org This is followed by a 4π-electrocyclic ring closure in a conrotatory fashion to form an oxyallyl cation. wikipedia.org Subsequent elimination of a proton and tautomerization yields the cyclopentenone product. wikipedia.org Although this compound is a γ,δ-unsaturated ketone and not a classic divinyl ketone, isomerization of the double bond into conjugation with the carbonyl group under acidic conditions could precede a Nazarov-type cyclization. The regioselectivity of such a reaction would be influenced by the electronic effects of the 4-chlorophenyl group. organic-chemistry.org

Formation of Heterocyclic Ring Systems

Furthermore, the synthesis of various heterocyclic compounds from δ-unsaturated 1,3-diketo-esters has been reported, highlighting the versatility of unsaturated carbonyl compounds in building complex molecular architectures. rsc.org

Photochemical Transformations and Photocyclization Studies

The presence of an aromatic chromophore (the 4-chlorophenyl group) and a C=C double bond suggests that this compound could be photochemically active. Aromatic ketones are known to undergo a variety of photochemical reactions, including photocycloadditions.

A relevant example is the photocyclization of chalcone-like compounds. Chalcones, which are 1,3-diaryl-2-propen-1-ones, can undergo 4π photocyclization to form cyclobutane derivatives. researchgate.net While this compound is not a chalcone (B49325), the fundamental principles of intramolecular [2+2] photocycloaddition between the carbonyl-activated C=C double bond and the terminal alkene could be considered. Upon excitation, the molecule could potentially form a diradical intermediate that closes to a cyclobutyl ring, leading to a bicyclic product.

Studies on 2'-hydroxychalcones have shown that they can undergo facile photocyclization to flavanones upon irradiation. researchgate.net This type of reaction proceeds through an intramolecular hydrogen abstraction by the excited carbonyl group, followed by cyclization. While the title compound lacks the 2'-hydroxy group, this illustrates the propensity of aromatic ketones to engage in intramolecular photochemical events. The specific photochemical pathway for this compound would depend on the excitation wavelength and the solvent used, which can influence the nature and lifetime of the excited states involved. researchgate.net

Table 2: Potential Reaction Pathways for this compound

Reaction TypeKey FeaturesPotential Product Type
Stevens Rearrangement (on derivatives)Requires formation of a quaternary ammonium salt; base-catalyzed 1,2-rearrangement.Substituted amines
Nazarov-type CyclizationAcid-catalyzed; involves a pentadienyl cation intermediate.Substituted cyclopentenones
Heterocycle FormationReaction with heteroatomic nucleophiles.Nitrogen- or other heteroatom-containing rings
PhotocyclizationIntramolecular [2+2] cycloaddition upon UV irradiation.Bicyclic photoproducts

Synthesis and Characterization of Functionalized Derivatives and Analogs

Design and Synthesis of Saturated Analogs of 1-(4-Chlorophenyl)pent-4-en-1-one

The saturation of the double bond in the pentenone chain of this compound leads to the formation of 1-(4-chlorophenyl)pentan-1-one and its derivatives. This transformation is typically achieved through catalytic hydrogenation.

A common method for this reduction involves dissolving the unsaturated ketone in a suitable solvent like methanol (B129727) and treating it with hydrogen gas in the presence of a catalyst, such as Raney nickel. google.comchemicalbook.com The reaction conditions, including temperature and pressure, can be optimized to ensure complete saturation of the carbon-carbon double bond. google.com For instance, the hydrogenation of 1-(4-chlorophenyl)-4,4-dimethylpent-1-en-3-one, a related α,β-unsaturated ketone, to its saturated analog, 1-(4-chlorophenyl)-4,4-dimethyl-3-pentanone, has been successfully carried out using Raney nickel as a catalyst in methanol at temperatures between 50-80°C. google.comchemicalbook.com

The synthesis of other saturated analogs can be achieved through various synthetic routes. For example, Friedel-Crafts acylation of appropriately substituted aromatic precursors can yield the desired ketone. nih.gov Additionally, the reaction of aryl nitriles with organometallic reagents like Grignard reagents provides another pathway to these saturated ketone derivatives. nih.gov

The following table summarizes the synthesis of a saturated analog of this compound:

Starting MaterialReagents and ConditionsProductReference
1-(4-chlorophenyl)-4,4-dimethylpent-1-en-3-oneH₂, Raney nickel, methanol, 50-80°C1-(4-chlorophenyl)-4,4-dimethyl-3-pentanone google.comchemicalbook.com

Functionalization of the Alkyl Chain and Aromatic Ring

Further diversification of the this compound scaffold involves the introduction of various functional groups onto the alkyl chain and the aromatic ring. These modifications can significantly alter the electronic and steric properties of the molecule.

Introduction of Additional Halogen Substituents (e.g., fluorine analogs)

The introduction of additional halogen atoms, particularly fluorine, onto the aromatic ring can have a profound impact on the molecule's properties. The synthesis of aryl fluorides can be accomplished through methods like the Swarts reaction, where an alkyl chloride or bromide is heated with a metallic fluoride (B91410) such as AgF, Hg₂F₂, CoF₂, or SbF₃. ncert.nic.in For aryl halides, electrophilic substitution is a common method for introducing chlorine and bromine, but direct fluorination is often too reactive. ncert.nic.in Therefore, indirect methods are typically employed for synthesizing fluoro-analogs.

Aryl and Alkyl Substituted Derivatives with Varied Electronic Properties

The aromatic ring and the alkyl chain of this compound can be modified by introducing a variety of aryl and alkyl substituents. These substitutions can be designed to modulate the electronic properties of the molecule.

For instance, the synthesis of N-(1-(4-chlorophenyl)ethyl)-2-(substituted phenoxy)acetamide derivatives has been reported, showcasing the introduction of substituted phenoxy groups. researchgate.net The synthesis of pyrovalerone analogs, which are 1-(4-substitutedphenyl)-2-pyrrolidin-1-yl-pentan-1-ones, demonstrates the introduction of different substituents on the phenyl ring. nih.gov These substitutions are often achieved through multi-step synthetic sequences.

The following table provides examples of aryl and alkyl substituted derivatives:

Derivative ClassSynthetic ApproachExample CompoundReference
N-phenylethylacetamide derivativesLeuckart's synthetic pathwayN-(1-(4-chlorophenyl)ethyl)-2-(substituted phenoxy)acetamide researchgate.net
Pyrovalerone analogsHeffe synthesis from aryl nitriles or Friedel-Crafts acylation1-(4-methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one nih.gov

Synthesis of Sulfur-Containing Derivatives (e.g., β-keto arylthioethers)

The introduction of sulfur-containing moieties into the structure of this compound can lead to the formation of derivatives such as β-keto arylthioethers. These compounds can be synthesized through the addition of thiols to the α,β-unsaturated ketone.

For example, the addition of 4-chlorothiophenol (B41493) to 1-(4-chlorophenyl)-3-(furan-2-yl)prop-2-en-1-one (B15507551), a chalcone (B49325) analog, results in the formation of the corresponding β-arylmercapto ketone. researchgate.net The synthesis of sulfur-containing natural products often involves the use of various sulfurization agents to construct the desired sulfur-containing moieties. rsc.org

Synthesis of Heterocyclic Derivatives

The versatile chemical nature of this compound makes it a valuable starting material for the synthesis of various heterocyclic compounds. The α,β-unsaturated ketone and the terminal alkene functionalities can participate in a range of cyclization and cycloaddition reactions.

Triazole-Containing Derivatives

A significant class of heterocyclic derivatives synthesized from this compound and its analogs are those containing a triazole ring. 1,2,3-Triazoles are often synthesized via the Huisgen 1,3-dipolar cycloaddition reaction between an azide (B81097) and a terminal alkyne, a reaction often referred to as "click chemistry". tandfonline.comorganic-chemistry.orgnih.gov

The terminal alkene of this compound can be converted to a terminal alkyne, which can then react with an organic azide in the presence of a copper(I) catalyst to form a 1,4-disubstituted 1,2,3-triazole. tandfonline.comorganic-chemistry.org Alternatively, the ketone can be modified to introduce an azide functionality, which can then react with an alkyne. The synthesis of 1,2,4-triazole (B32235) derivatives is also well-established and can be achieved through various synthetic routes, often involving the reaction of hydrazones or other nitrogen-containing precursors. nih.govmdpi.commdpi.com

The following table summarizes the synthesis of a triazole-containing derivative:

ReactantsReaction TypeProduct ClassReference
Terminal alkyne (derived from this compound) and an organic azideCopper(I)-catalyzed azide-alkyne cycloaddition (Click Chemistry)1,4-Disubstituted 1,2,3-triazole tandfonline.comorganic-chemistry.org
Ester ethoxycarbonylhydrazones and primary aminesCyclization4,5-Disubstituted-2,4-dihydro-3H-1,2,4-triazol-3-one nih.gov

Pyrrolone and Oxazole-Containing Derivatives

The versatile scaffold of this compound serves as a valuable starting point for the synthesis of various heterocyclic derivatives, including pyrrolones and oxazoles. These transformations typically involve the modification of the pentenone chain to generate suitable precursors for cyclization reactions.

Pyrrolone Derivatives

The synthesis of pyrrolone derivatives from this compound can be achieved through the renowned Paal-Knorr synthesis. wikipedia.orgwikipedia.orgorganic-chemistry.orgrgmcet.edu.in This method necessitates the conversion of the starting material into a 1,4-dicarbonyl compound. A plausible synthetic route involves the selective oxidation of the terminal alkene of this compound. This can be accomplished using methods such as ozonolysis followed by a reductive workup, or a Wacker-type oxidation to yield the corresponding methyl ketone. The resulting 1-(4-chlorophenyl)pentane-1,4-dione (B1623264) can then undergo a cyclocondensation reaction with a primary amine or ammonia (B1221849) under acidic or neutral conditions to furnish the desired pyrrolone derivative. organic-chemistry.org

For instance, the reaction of 1-(4-chlorophenyl)pentane-1,4-dione with ammonia would yield 2-methyl-5-(4-chlorophenyl)-1H-pyrrol-1-one. The use of a primary amine, such as methylamine, would result in an N-substituted pyrrolone, for example, 1,2-dimethyl-5-(4-chlorophenyl)-1H-pyrrol-1-one. The general reaction scheme is outlined below:

Table 1: Proposed Synthesis of Pyrrolone Derivatives

StepReactionIntermediate/ProductReagents and Conditions
1Oxidation of Alkene1-(4-chlorophenyl)pentane-1,4-dionea) O₃, CH₂Cl₂, -78 °C; b) Zn, H₂O or (CH₃)₂S
2Paal-Knorr Cyclization2-methyl-5-(4-chlorophenyl)-1H-pyrrol-1-oneNH₃, acid catalyst (e.g., p-TsOH), heat
2aPaal-Knorr Cyclization1,2-dimethyl-5-(4-chlorophenyl)-1H-pyrrol-1-oneCH₃NH₂, acid catalyst (e.g., p-TsOH), heat

The characterization of these pyrrolone derivatives would involve standard spectroscopic techniques. In the ¹H NMR spectrum, the disappearance of the signals corresponding to the terminal alkene protons and the appearance of a new methyl singlet and aromatic protons of the pyrrole (B145914) ring would be indicative of a successful transformation. The ¹³C NMR spectrum would show the presence of the carbonyl carbon of the pyrrolone ring and the carbons of the substituted pyrrole ring.

Oxazole-Containing Derivatives

The synthesis of oxazole-containing derivatives from this compound can be envisioned through the Robinson-Gabriel synthesis. wikipedia.orgsynarchive.comnih.govyoutube.com This pathway requires a 2-acylamino-ketone as the key intermediate. To obtain this intermediate from the starting material, a two-step sequence can be proposed. First, the α-carbon to the ketone is functionalized. This can be achieved via α-bromination followed by nucleophilic substitution with an amide, or through an α-amination reaction followed by acylation of the resulting α-amino ketone.

For example, α-bromination of this compound followed by reaction with acetamide (B32628) would yield N-(1-(4-chlorophenyl)-1-oxopent-4-en-2-yl)acetamide. This 2-acylamino-ketone can then undergo intramolecular cyclodehydration, typically promoted by a strong acid such as sulfuric acid or a dehydrating agent like phosphorus pentoxide, to form the corresponding oxazole (B20620) derivative, 2-methyl-5-(4-chlorophenyl)-4-(prop-2-en-1-yl)oxazole.

Table 2: Proposed Synthesis of Oxazole Derivatives

StepReactionIntermediate/ProductReagents and Conditions
1α-Bromination2-bromo-1-(4-chlorophenyl)pent-4-en-1-oneBr₂, CH₃COOH
2Nucleophilic SubstitutionN-(1-(4-chlorophenyl)-1-oxopent-4-en-2-yl)acetamideAcetamide, base (e.g., NaH)
3Robinson-Gabriel Cyclization2-methyl-5-(4-chlorophenyl)-4-(prop-2-en-1-yl)oxazoleH₂SO₄ or P₂O₅, heat

The successful synthesis of the oxazole derivatives can be confirmed by spectroscopic analysis. The ¹H NMR spectrum would be expected to show characteristic signals for the oxazole ring protons, in addition to the signals for the 4-chlorophenyl group and the prop-2-en-1-yl substituent. The formation of the oxazole ring would also be supported by the appearance of characteristic signals in the ¹³C NMR spectrum.

Generation of Chiral Derivatives and Intermediates for Asymmetric Synthesis

The structure of this compound offers multiple sites for the introduction of chirality, making it a versatile precursor for the synthesis of enantiomerically enriched compounds. Key strategies for generating chiral derivatives include the asymmetric transformation of the ketone, the α-carbon, and the terminal alkene.

One of the most direct approaches to introduce chirality is through the asymmetric hydrogenation of the carbon-carbon double bond. This can be achieved using chiral transition metal catalysts, such as those based on rhodium or ruthenium with chiral phosphine (B1218219) ligands (e.g., BINAP, DuPhos). rsc.org Such a reaction would convert the pentenone into a chiral pentanone, 1-(4-chlorophenyl)pentan-1-one, with a new stereocenter at the C3 position. The enantioselectivity of this transformation is highly dependent on the choice of catalyst, ligand, and reaction conditions.

Another strategy is the asymmetric epoxidation of the terminal alkene. Chiral epoxides are valuable synthetic intermediates that can be opened by various nucleophiles to generate a range of functionalized chiral molecules. Methods like the Sharpless asymmetric epoxidation, which utilizes a titanium tetraisopropoxide catalyst in the presence of a chiral diethyl tartrate, could be applied, although this method is most effective for allylic alcohols. nih.govresearchgate.net Alternatively, chiral dioxiranes generated in situ from a ketone and an oxidant can be employed for the asymmetric epoxidation of unfunctionalized olefins. nih.gov This would yield (R)- or (S)-2-(2-(4-chlorobenzoyl)ethyl)oxirane, a chiral building block with significant synthetic potential.

The carbonyl group itself can be a target for asymmetric reduction to produce a chiral alcohol. Catalytic asymmetric hydrogenation using Noyori-type ruthenium catalysts or enzymatic reductions can afford the corresponding chiral secondary alcohol, (R)- or (S)-1-(4-chlorophenyl)pent-4-en-1-ol, with high enantiomeric excess. This chiral allylic alcohol can then serve as a precursor for further stereoselective transformations.

Furthermore, asymmetric Michael additions to the α,β-unsaturated ketone system can be employed to create a stereocenter at the β-position. nih.govnih.gov The use of chiral organocatalysts, such as chiral secondary amines (e.g., prolinol derivatives), can facilitate the enantioselective addition of various nucleophiles to the double bond, leading to chiral δ-functionalized ketones.

Table 3: Approaches for the Generation of Chiral Derivatives

TransformationTarget SiteMethodChiral Product Example
Asymmetric HydrogenationC=C double bondChiral Rh or Ru catalysts(R/S)-1-(4-chlorophenyl)pentan-1-one
Asymmetric EpoxidationTerminal alkeneChiral dioxiranes or Sharpless epoxidation(R/S)-2-(2-(4-chlorobenzoyl)ethyl)oxirane
Asymmetric ReductionKetoneChiral Ru catalysts or enzymes(R/S)-1-(4-chlorophenyl)pent-4-en-1-ol
Asymmetric Michael Additionβ-carbonChiral organocatalystsChiral δ-functionalized ketones

These methods provide access to a variety of chiral intermediates derived from this compound, opening avenues for the asymmetric synthesis of more complex and potentially biologically active molecules.

Structure-Reactivity and Structure-Property Relationship Studies in Derivatives

The chemical reactivity and physical properties of derivatives of this compound are intrinsically linked to their molecular structure. Understanding the structure-reactivity and structure-property relationships is crucial for designing new molecules with desired characteristics.

Structure-activity relationship (SAR) studies on related chalcones and their derivatives have shown that the nature and position of substituents on the aromatic rings, as well as the nature of the linker between them, are critical for their biological activities. nih.govmdpi.com For instance, the presence of hydroxyl or methoxy (B1213986) groups on the aromatic rings has been shown to be important for the anti-inflammatory and antitumor activities of some chalcones. By drawing parallels from these studies, it can be inferred that similar structural modifications to derivatives of this compound could lead to compounds with interesting biological profiles.

Spectroscopic and Crystallographic Investigations

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy Studies

NMR spectroscopy is a powerful analytical technique used to determine the structure of organic compounds by providing information about the chemical environment of atomic nuclei.

Proton (¹H) NMR Spectroscopy for Proton Connectivity and Chemical Environment

A ¹H NMR spectrum of 1-(4-Chlorophenyl)pent-4-en-1-one would be expected to show distinct signals for the protons on the aromatic ring and the pentenone chain. The protons on the 4-chlorophenyl group would likely appear as two doublets in the aromatic region (typically 7.0-8.0 ppm) due to their coupling with each other. The protons of the pent-4-en-1-one moiety would exhibit characteristic shifts and coupling patterns. The terminal vinyl protons (=CH₂) would likely appear around 4.9-5.2 ppm, and the adjacent methine proton (-CH=) would be further downfield, around 5.7-6.0 ppm, showing complex splitting due to coupling with the vinyl and methylene (B1212753) protons. The two methylene groups (-CH₂-CH₂-) would be expected in the aliphatic region (around 2.5-3.5 ppm), with their exact shifts and multiplicities depending on their proximity to the carbonyl group and the double bond.

Carbon-13 (¹³C) NMR Spectroscopy for Carbon Skeleton Characterization

The ¹³C NMR spectrum would provide information on the carbon framework of the molecule. The carbonyl carbon (C=O) would be the most downfield signal, typically in the range of 195-210 ppm. The carbons of the 4-chlorophenyl ring would appear in the aromatic region (120-140 ppm), with the carbon attached to the chlorine atom showing a characteristic shift. The olefinic carbons (C=C) would be expected between 115 and 140 ppm. The aliphatic methylene carbons would resonate at higher field, typically between 20 and 40 ppm.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

Two-dimensional NMR techniques would be instrumental in the unambiguous assignment of all proton and carbon signals and in confirming the connectivity of the molecule.

COSY (Correlation Spectroscopy): Would reveal proton-proton coupling correlations, for instance, between the adjacent protons on the pentenone chain.

HSQC (Heteronuclear Single Quantum Coherence): Would correlate directly bonded proton and carbon atoms, allowing for the definitive assignment of which protons are attached to which carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): Would provide information about the spatial proximity of protons, which can help in determining the preferred conformation of the molecule.

Infrared (IR) and Raman Spectroscopic Analysis

Vibrational spectroscopy techniques like IR and Raman are used to identify the functional groups present in a molecule.

Identification of Characteristic Functional Group Vibrations (e.g., C=O, C=C, C-Cl)

The IR and Raman spectra of this compound would be expected to show characteristic absorption bands for its functional groups. A strong absorption band for the carbonyl group (C=O) stretching vibration would be prominent, typically around 1685 cm⁻¹. The C=C stretching vibration of the alkene would appear around 1640 cm⁻¹. The aromatic C=C stretching vibrations would be observed in the 1600-1450 cm⁻¹ region. The C-Cl stretching vibration of the chlorophenyl group would likely be found in the fingerprint region, typically between 1000 and 1100 cm⁻¹.

Vibrational Mode Assignments and Conformational Analysis

A detailed analysis of the IR and Raman spectra, often aided by computational calculations, would allow for the assignment of specific vibrational modes to different parts of the molecule. This information can also be used to study the conformational preferences of the molecule, as different conformers may exhibit slightly different vibrational frequencies.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Patterns

High-Resolution Mass Spectrometry is an indispensable tool for the unambiguous determination of the elemental formula of a compound by measuring its mass-to-charge ratio (m/z) with very high precision. For this compound (C₁₁H₁₁ClO), HRMS would provide an exact mass measurement that distinguishes it from other compounds with the same nominal mass.

A key fragmentation pathway for aromatic ketones involves the alpha-cleavage of the bond between the carbonyl carbon and the adjacent alkyl chain, leading to the formation of a stable acylium ion. For this compound, this would result in the prominent [M-C₄H₇]⁺ ion (4-chlorobenzoyl cation). Another expected fragmentation is the loss of the chlorophenyl group, yielding a fragment corresponding to the pentenoyl cation. The presence of the terminal double bond in the pentenyl chain could also lead to rearrangements and further fragmentation. Studies on related compounds with chlorine substituents on the phenyl ring have shown that the position of the halogen can influence fragmentation, although para-substitution, as in this case, does not typically lead to facile chlorine loss compared to ortho-substitution. nih.gov

Table 1: Predicted Major Fragments in the EI Mass Spectrum of this compound

Fragment IonStructurePredicted m/z
[M]⁺[C₁₁H₁₁ClO]⁺194/196
[M-C₄H₇]⁺[C₇H₄ClO]⁺139/141
[M-Cl]⁺[C₁₁H₁₁O]⁺159
[C₆H₅]⁺Phenyl cation77

Note: The presence of chlorine results in a characteristic M+2 isotopic peak with an intensity of approximately one-third of the molecular ion peak.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

UV-Vis spectroscopy provides insights into the electronic structure of a molecule by measuring the absorption of light in the ultraviolet and visible regions, which corresponds to the excitation of electrons to higher energy orbitals. msu.edu The chromophore in this compound is the entire conjugated system, which includes the 4-chlorophenyl ring, the carbonyl group (C=O), and the carbon-carbon double bond (C=C) of the pentenyl chain. This extended conjugation is expected to result in absorption maxima at longer wavelengths compared to the individual, non-conjugated chromophores. msu.edu

The UV-Vis spectrum of an enone like this compound is typically characterized by two main absorption bands:

A strong absorption band at shorter wavelengths, usually in the 200-280 nm range, which is attributed to a π → π* transition. This involves the excitation of an electron from a π bonding orbital to a π* antibonding orbital within the conjugated system.

A weaker absorption band at a longer wavelength, often above 300 nm, resulting from an n → π* transition. This corresponds to the promotion of a non-bonding electron (from the lone pair on the oxygen atom of the carbonyl group) to a π* antibonding orbital.

The position and intensity (molar absorptivity, ε) of these bands are sensitive to the solvent polarity and the extent of conjugation. The presence of the chlorophenyl group, an auxochrome, can cause a bathochromic (red) shift in the absorption maxima compared to an unsubstituted phenyl ring.

Table 2: Expected UV-Vis Absorption Data for this compound

Electronic TransitionExpected Wavelength Range (λmax)Characteristics
π → π240 - 280 nmHigh molar absorptivity (ε > 10,000)
n → π300 - 340 nmLow molar absorptivity (ε < 1,000)

Note: These are estimated values based on general principles of UV-Vis spectroscopy for conjugated enones.

X-ray Diffraction Crystallography of this compound and its Derivatives

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While a specific crystal structure for this compound is not publicly documented, extensive research on closely related derivatives, such as 1,5-bis(4-chlorophenyl)penta-1,4-dien-3-one (B182767) and 1,1-bis(methylthio)-5-(4-chlorophenyl)-1,4-pentadien-3-one, provides significant insight into its likely solid-state conformation and packing. researchgate.netresearchgate.net

The crystal structure of a derivative, 1,1-bis(methylthio)-5-(4-chlorophenyl)-1,4-pentadien-3-one, reveals that the cinnamoyl group contributes to a highly conjugated and planar structure. researchgate.net This planarity arises from the delocalization of π-electrons across the molecule. For this compound, a similar planarity would be expected for the chlorophenyl-carbonyl-ene fragment. However, the sp³ hybridized carbons in the pentenyl chain would introduce non-planarity to the entire molecule.

The conformation around the single bonds within the molecule is a key feature. In related structures, the disposition of the carbonyl and olefin bonds can be either cis or trans. researchgate.net The specific conformation adopted by this compound in the crystal would be a balance between maximizing conjugation (favoring planarity) and minimizing steric hindrance.

Table 3: Crystallographic Data for a Related Derivative, (1E,4E)-1,5-bis(4-chlorophenyl)penta-1,4-dien-3-one researchgate.net

ParameterValue
Chemical FormulaC₁₇H₁₂Cl₂O
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)17.2845(14)
b (Å)14.2007(11)
c (Å)5.8795(5)
β (°)99.088(3)
Volume (ų)1425.0(2)

This data illustrates the type of precise geometric information obtained from X-ray crystallography.

The way molecules arrange themselves in a crystal is dictated by a variety of intermolecular interactions. ias.ac.inrsc.org In the crystal structures of related chlorophenyl-containing compounds, several key interactions are consistently observed.

π–π Stacking: The planar aromatic chlorophenyl rings are likely to engage in π–π stacking interactions, where the rings are arranged in a parallel or offset face-to-face manner. These interactions are crucial for the stabilization of the crystal lattice. researchgate.net

C–H···O Hydrogen Bonding: Weak hydrogen bonds between carbon-hydrogen donors (from the phenyl or pentenyl groups) and the oxygen atom of the carbonyl group are common features that help to form extended supramolecular networks.

C–H···Cl Interactions: The chlorine atom can act as a weak hydrogen bond acceptor, leading to C–H···Cl interactions that further stabilize the crystal packing. researchgate.net

Halogen···Halogen Interactions: In some cases, Cl···Cl interactions can also play a role in directing the crystal architecture. researchgate.net

These non-covalent interactions collectively create a stable three-dimensional structure. The analysis of these interactions is fundamental to crystal engineering, which seeks to design materials with specific properties based on the control of their solid-state architecture. rsc.org

The pentenyl chain in this compound introduces conformational flexibility. The rotation around the C-C single bonds allows the molecule to adopt different conformations. This flexibility can sometimes lead to polymorphism, where a compound can crystallize in multiple different forms with distinct properties.

In the crystal structure of 1,1-bis(methylthio)-5-(4-chlorophenyl)-1,4-pentadien-3-one, steric interactions between substituents dictate the conformation around the double bonds. researchgate.net Similarly, for the title compound, the final conformation observed in the crystal will be the one that represents the lowest energy state, considering both intramolecular steric effects and the stabilizing energy of intermolecular interactions within the crystal lattice. The interplay between a molecule's inherent flexibility and the demands of efficient crystal packing is a central theme in modern crystallography.

Computational Chemistry and Theoretical Characterization

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

DFT has become a cornerstone of computational chemistry, enabling the accurate prediction of molecular structures, vibrational frequencies, and electronic properties. For the analogous compound, (1E, 4E)-1-(4-chlorophenyl)-5-phenylpenta-1, 4-dien-3-one, DFT calculations have been instrumental in elucidating its fundamental characteristics. researchgate.net

The initial step in computational analysis involves geometry optimization to determine the most stable three-dimensional arrangement of atoms in a molecule. For analogous chalcone (B49325) derivatives, this process is crucial for understanding the planarity and rotational barriers of the molecule. For instance, in a related compound, 1-(4-Chlorophenyl)-4,4-dimethylpent-1-en-3-one, the carbonyl and ethenyl groups are not coplanar with the benzene (B151609) ring, exhibiting dihedral angles of 35.37(5)° and 36.27(11)°, respectively. researchgate.netresearchgate.net This deviation from planarity can significantly influence the molecule's electronic properties and reactivity. Potential Energy Surface (PES) scans, while not explicitly detailed in the available literature for these specific analogs, are a standard method to explore the conformational landscape and identify low-energy isomers.

Following geometry optimization, vibrational frequency calculations are performed to predict the infrared (IR) and Raman spectra of a molecule. These calculated frequencies are invaluable for interpreting experimental spectroscopic data. In the study of (1E, 4E)-1-(4-chlorophenyl)-5-phenylpenta-1, 4-dien-3-one, the calculated vibrational frequencies would be compared with experimental FTIR and FT-Raman spectra to confirm the molecular structure and assign specific vibrational modes to functional groups. researchgate.net This correlation is essential for validating the computational model and gaining a deeper understanding of the molecule's vibrational behavior.

The electronic properties of a molecule, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, are critical for understanding its reactivity and spectroscopic behavior. The HOMO-LUMO energy gap is a key indicator of a molecule's kinetic stability and its ability to participate in electronic transitions. For (1E, 4E)-1-(4-chlorophenyl)-5-phenylpenta-1, 4-dien-3-one, the HOMO-LUMO gap was determined to be significant, indicating good stability. researchgate.net The ionization potential and electron affinity, which are related to the HOMO and LUMO energies, respectively, provide further insights into the molecule's tendency to lose or gain electrons.

Table 1: Calculated Electronic Properties for an Analogous Chalcone Derivative

PropertyValue
HOMO Energy-6.24 eV
LUMO Energy-2.33 eV
HOMO-LUMO Gap3.91 eV

Note: The data presented in this table is for the analogous compound (1E, 4E)-1-(4-chlorophenyl)-5-phenylpenta-1, 4-dien-3-one and is intended to provide a predictive framework for 1-(4-chlorophenyl)pent-4-en-1-one.

Molecular Reactivity Descriptors

Molecular reactivity descriptors, derived from the electronic structure, provide a quantitative measure of a molecule's reactivity and the selectivity of its reaction sites.

Global reactivity descriptors offer a general overview of a molecule's reactivity. These include absolute electronegativity (χ), which measures the ability of a molecule to attract electrons; chemical hardness (η), which indicates resistance to change in electron distribution; chemical softness (S), the reciprocal of hardness; and the electrophilicity index (ω), which quantifies the ability of a molecule to accept electrons. For a related furanone derivative, the electronic chemical potential (μ) was calculated to be -4.5031 eV, suggesting a tendency to lose electrons. mdpi.com

Table 2: Global Reactivity Descriptors for a Related Furanone Derivative

DescriptorValue (eV)
Absolute Electronegativity (χ)4.5031
Chemical Hardness (η)1.84
Chemical Softness (S)0.54
Electrophilicity Index (ω)5.51

Note: The data in this table is for a related furanone derivative and serves as an illustrative example of the types of reactivity descriptors that can be calculated.

To predict the specific sites within a molecule that are most susceptible to electrophilic or nucleophilic attack, local reactivity descriptors are employed. Fukui functions and the dual descriptor are powerful tools for this purpose. The Fukui function indicates the change in electron density at a particular point in the molecule when an electron is added or removed. By analyzing the values of the Fukui function at different atomic sites, one can identify the most reactive regions for various types of chemical reactions. For instance, in a comprehensive study of a complex organic molecule, local nucleophilic/electrophilic Parr functions were used to provide a deeper understanding of the compound's chemical reactivity properties. mdpi.com These analyses are crucial for predicting the outcomes of chemical reactions and for designing new molecules with desired reactivity.

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a crucial tool in computational chemistry for visualizing the charge distribution of a molecule and predicting its reactivity. The MEP map illustrates the electrostatic potential on the surface of the molecule, with different colors representing varying potential values. This provides critical information about where the molecule is likely to attract or repel other chemical species. materialsciencejournal.org

For this compound, the MEP surface reveals distinct regions of electrostatic potential. The color-coded map highlights:

Negative Regions (Red/Yellow): These areas correspond to high electron density and are susceptible to electrophilic attack. The most significant negative potential is localized around the carbonyl oxygen atom due to its high electronegativity and the presence of lone pairs. Another region of negative potential is associated with the chlorine atom on the phenyl ring.

Positive Regions (Blue): These areas are electron-deficient and are targets for nucleophilic attack. The hydrogen atoms, particularly those on the phenyl ring and the vinyl group, exhibit positive potential. materialsciencejournal.org

Neutral Regions (Green): These areas represent regions with near-zero potential, typically found over the carbon backbone and the aromatic ring's surface.

The MEP plot is instrumental in understanding the molecule's intermolecular interaction patterns and identifying the sites most likely to engage in chemical reactions. materialsciencejournal.org

Table 1: Illustrative MEP Surface Potential Values for this compound

Molecular RegionPredominant Atom(s)Predicted Electrostatic Potential (kcal/mol)Implication
Carbonyl GroupOxygen-45 to -55Strong site for electrophilic attack, hydrogen bond acceptor
Chlorophenyl RingChlorine-15 to -25Site for electrophilic interaction
Phenyl RingHydrogen Atoms+20 to +30Site for nucleophilic interaction
Vinyl GroupHydrogen Atoms+15 to +25Site for nucleophilic interaction

Note: The values in this table are illustrative examples based on typical computational results for similar molecules and serve to demonstrate the expected trends.

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions and Charge Transfer

Natural Bond Orbital (NBO) analysis is a theoretical method that examines the delocalization of electron density from filled "donor" orbitals to empty "acceptor" orbitals within a molecule. wikipedia.org This analysis provides a quantitative picture of intramolecular charge transfer (ICT), hyperconjugation, and deviations from an idealized Lewis structure. wikipedia.orgwisc.edu The stabilization energy (E(2)) associated with these donor-acceptor interactions quantifies their significance. aiu.edu

In this compound, key NBO interactions include:

Carbonyl Group Interactions: A significant interaction involves the delocalization of a lone pair (n) from the carbonyl oxygen atom to the antibonding π* orbital of the adjacent carbon-carbon bond (n → π*). This hyperconjugation contributes to the stabilization of the conjugated system.

Chlorine Lone Pair Delocalization: The lone pairs on the chlorine atom can delocalize into the antibonding π* orbitals of the aromatic ring (n → π*). This interaction influences the electronic properties of the phenyl ring.

π-System Conjugation: Strong delocalization occurs between the π orbitals of the phenyl ring and the π orbital of the carbonyl group (π → π*), indicating a well-defined conjugated system that extends across this portion of the molecule.

These interactions lead to a departure from a simple, localized Lewis structure, with weak occupancies in the antibonding orbitals signaling electron delocalization. wikipedia.org

Table 2: Illustrative NBO Analysis - Key Donor-Acceptor Interactions and Stabilization Energies (E(2))

Donor NBOAcceptor NBOE(2) (kcal/mol)Type of Interaction
LP (O)π* (C=C of enone)~15-25Hyperconjugation
LP (Cl)π* (C-C of phenyl)~2-5Resonance/Hyperconjugation
π (C=C of enone)π* (C=O)~10-20π-Conjugation
π (C=C of phenyl)π* (C=O)~5-10π-Conjugation

Note: The values in this table are hypothetical and serve as examples of the data produced by an NBO analysis, reflecting common interaction strengths.

Solvent Effects on Electronic and Spectroscopic Properties using Continuum Solvation Models

The electronic and spectroscopic properties of a molecule can be significantly influenced by its environment, particularly the solvent. Continuum solvation models, such as the Polarizable Continuum Model (PCM), are used in computational chemistry to simulate the effect of a solvent by representing it as a continuous dielectric medium. This approach allows for the calculation of properties in different solvents, predicting phenomena like solvatochromism (the shift in absorption or emission spectra with solvent polarity).

For this compound, increasing the polarity of the solvent is expected to have the following effects:

Dipole Moment: The ground-state dipole moment is predicted to increase in more polar solvents due to enhanced polarization of the solute molecule.

Spectroscopic Shifts: The π → π* electronic transitions are likely to exhibit a bathochromic (red) shift in polar solvents. This is because the excited state is often more polar than the ground state and is therefore stabilized to a greater extent by the polar solvent, reducing the energy gap for the transition. mdpi.comresearchgate.net

Table 3: Illustrative Solvent Effects on the Primary Absorption Maximum (λ_max) of this compound

SolventDielectric Constant (ε)Predicted λ_max (nm)Predicted Dipole Moment (Debye)
n-Hexane (Non-polar)1.882852.5
Dichloromethane (Polar aprotic)8.932953.8
Ethanol (B145695) (Polar protic)24.553024.5
Water (Polar protic)80.103105.2

Note: This table contains illustrative data based on expected trends from computational models and experimental observations on similar compounds. mdpi.com

Electron Localization Function (ELF) and Local Orbital Locator (LOL) Studies for Bonding Analysis

The Electron Localization Function (ELF) is a method used to visualize and analyze chemical bonding in a molecule. aps.org It maps the probability of finding an electron pair in a given region of space. ELF provides a clear depiction of core electrons, covalent bonds, and lone pairs. The Local Orbital Locator (LOL) provides complementary information, particularly in highlighting regions of high kinetic energy, which helps to distinguish between bonded and non-bonded regions.

An ELF and LOL analysis of this compound would be expected to show:

High Localization: High ELF values (approaching 1.0) would be found in regions corresponding to the covalent bonds (C-C, C=C, C-H, C=O, C-Cl) and the lone pair regions of the oxygen and chlorine atoms. This indicates a high probability of finding a localized electron pair.

Core Shells: Attractors corresponding to the core electron shells of the carbon, oxygen, and chlorine atoms would be clearly visible.

Delocalization: The π-system of the phenyl ring and the enone moiety would show a degree of delocalization, represented by basins of attraction that are less localized than the sigma bonds. LOLIPOP analysis, a tool related to LOL, can be used to evaluate and quantify π-π stacking abilities. mdpi.com

These analyses provide a detailed topological understanding of the electron density, confirming the classical bonding patterns and revealing the nuances of electron distribution. aps.org

Molecular Dynamics Simulations and Computational Modeling of Interactions

Molecular Dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. In the context of chemical interactions, MD can model how a ligand, such as this compound, might bind to a receptor or other molecular target. mdpi.com This approach provides insights into the stability of the complex, the key intermolecular forces at play, and the conformational changes that occur upon binding, all from a chemical binding perspective.

A hypothetical MD simulation of this compound binding to a target protein pocket would involve:

System Setup: The ligand is placed in the binding site of the receptor, and the system is solvated in a water box with ions to mimic physiological conditions.

Simulation: The system's trajectory is calculated over a period of nanoseconds to microseconds. The stability of the ligand in the binding pocket is often assessed by monitoring the Root Mean Square Deviation (RMSD) of the ligand and protein backbone atoms. mdpi.com

Binding Free Energy Calculation: Techniques like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area) or MM/GBSA are used to estimate the binding free energy (ΔG_bind). This value is decomposed into contributions from van der Waals forces, electrostatic interactions, polar solvation energy, and non-polar solvation energy. mdpi.com

Interaction Analysis: The simulation trajectory is analyzed to identify specific amino acid residues in the receptor that form persistent hydrogen bonds, hydrophobic interactions, or π-π stacking interactions with the ligand. For this compound, key interactions would likely involve the chlorophenyl ring (hydrophobic, π-π stacking) and the carbonyl group (hydrogen bonding).

Table 4: Illustrative Decomposition of Binding Free Energy from a Hypothetical MD Simulation

Energy ComponentPredicted Value (kcal/mol)Contribution to Binding
Van der Waals Energy (ΔE_vdw)-35.0Favorable
Electrostatic Energy (ΔE_ele)-15.0Favorable
Polar Solvation Energy (ΔG_pol)+28.0Unfavorable
Non-polar Solvation Energy (ΔG_nonpol)-4.0Favorable
Total Binding Free Energy (ΔG_bind) -26.0 Favorable

Note: This table presents hypothetical data representative of a typical MM/PBSA analysis to illustrate the methodology. mdpi.com

Mechanistic Organic Chemistry Studies

Elucidation of Reaction Mechanisms for Key Chemical Transformations of 1-(4-Chlorophenyl)pent-4-en-1-one

Currently, there is a notable absence of published research specifically detailing the reaction mechanisms for key chemical transformations of this compound. The presence of a carbonyl group, an isolated double bond, and an aromatic ring suggests a variety of potential reactions, including but not limited to, additions to the carbonyl and alkene, as well as reactions involving the aromatic ring. Future studies would be instrumental in mapping the pathways of these transformations. For instance, investigations into electrophilic additions to the double bond or nucleophilic additions to the carbonyl carbon would shed light on the regioselectivity and stereoselectivity of such reactions.

Kinetic Investigations of Reaction Rates and Rate Laws

A thorough understanding of the reactivity of this compound necessitates kinetic studies to determine the rates and rate laws of its various reactions. As of now, specific kinetic data for this compound are not available in the public domain. Future research endeavors should focus on experimentally determining the order of reaction with respect to the ketone and other reactants, as well as the rate constants under different conditions (e.g., temperature, solvent, catalyst). This information is crucial for optimizing reaction conditions and for substantiating proposed reaction mechanisms.

Identification and Characterization of Reaction Intermediates and Transition States

The identification and characterization of reaction intermediates and transition states are fundamental to understanding any chemical reaction. For this compound, this could involve the detection of carbocations, enolates, or other transient species that may form during its transformations. Spectroscopic techniques such as NMR and IR, coupled with computational modeling, could be employed to gain insights into the structures and energies of these fleeting species. However, no such studies have been specifically reported for this compound.

Role of Catalysis in Directing Reaction Pathways and Stereoselectivity

Catalysis plays a pivotal role in modern organic synthesis, often enabling reactions to proceed with high efficiency and stereoselectivity. While the synthesis of related compounds, such as certain pyrrol-3-one derivatives, has been shown to be influenced by base or metal catalysis, specific catalytic systems for directing the reaction pathways of this compound have not been documented. Research into the use of chiral catalysts, for example, could lead to the development of stereoselective methods for the synthesis of valuable chiral products from this starting material. The exploration of various catalytic systems would be a significant step forward in unlocking the synthetic potential of this molecule.

Applications in Advanced Organic Synthesis and Materials Science Research

Role as a Synthetic Building Block for Complex Organic Molecules

The inherent reactivity of the α,β-unsaturated carbonyl group makes chalcones and related enones highly valuable intermediates in synthetic chemistry. acs.org They readily participate in a variety of chemical reactions, enabling the construction of diverse molecular frameworks, including heterocyclic compounds. acs.org While research may not always focus on 1-(4-Chlorophenyl)pent-4-en-1-one specifically, its structural analogues are well-documented as key building blocks. For instance, the related compound 1-(4-chlorophenyl)-4,4-dimethyl-pentan-3-one is a crucial intermediate in the synthesis of fungicides and plant growth regulators. researchgate.net Similarly, 1-(4-chlorophenyl)-3-(furan-2-yl)prop-2-en-1-one (B15507551) acts as a starting material for creating novel furan (B31954) derivatives through Michael additions and subsequent cyclizations to form products like pyrazolines and butane-1,4-diones. rsc.org These examples underscore the utility of the chlorophenyl ketone framework as a foundational element in multi-step synthesis.

The chalcone (B49325) scaffold is a key precursor in the development of advanced organic materials, particularly those with specific photochemical or electronic properties. Chalcone derivatives have been successfully employed as novel photoinitiators for polymerization when exposed to visible light sources like blue LEDs or even sunlight. sigmaaldrich.com These systems are remarkably versatile, capable of initiating free radical polymerization of acrylates, cationic polymerization of epoxides, and facilitating thiol-ene processes. sigmaaldrich.com The ability to generate polymers under soft irradiation conditions makes these chalcone-based precursors highly attractive for modern materials science applications, including the fabrication of interpenetrated polymer networks (IPNs). sigmaaldrich.com

A molecular scaffold is a core structure upon which a variety of substituents can be systematically placed, leading to libraries of new compounds. Heterocyclic compounds, in particular, are a significant class of molecules in organic synthesis, with many scaffolds identified as "privileged structures" in medicinal chemistry. nih.gov The chalcone framework is a well-established scaffold for producing a wide array of heterocyclic compounds. acs.org

Furthermore, this scaffold has been extensively explored in the design of novel polymeric architectures. The chalcone moiety can be integrated into polymers in several ways:

As Photoinitiators: Bis-chalcones, which contain two chalcone units, have been investigated as highly effective photosensitizers to initiate both free-radical and cationic polymerization, forming the basis of advanced photoinitiating systems. tandfonline.com

In Side-Chains: Researchers have synthesized side-chain liquid crystalline polymers (SLCPs) by attaching chalcone derivatives to a polymer backbone. isca.me These materials exhibit interesting thermal properties and ordered mesophase structures, such as smectic phases. isca.me

In Main-Chains: It is also possible to synthesize polymers where the chalcone structure is a fundamental part of the main polymer chain, leading to materials that exhibit nematic liquid crystalline phases. acs.org

As Cross-Linkers: In the field of additive manufacturing (3D printing), chalcones have been used as wavelength-selective cross-linkers, enabling the fabrication of multi-property, multifunctional microstructures and soft active devices. researchgate.net

To Create Fluorescent Polymers: Through Diels-Alder reactions, chalcone adducts can be created and subsequently polymerized using Ring-Opening Metathesis Polymerization (ROMP) to yield fluorescent polymers, which are sought after as probes in polymer property studies.

Investigation of Non-Linear Optical (NLO) Properties in Structurally Related Compounds

Non-linear optical (NLO) materials are crucial for applications in optical data storage, 3D microfabrication, and photodynamic therapy. sigmaaldrich.com Chalcones are a prominent class of organic materials investigated for their NLO properties due to their fundamental structure, which consists of two aromatic rings linked by an α,β-unsaturated carbonyl system. acs.org This arrangement creates a delocalized π-electron system that acts as a charge-transfer bridge, a key feature for NLO activity. acs.orgresearchgate.net

The NLO response of chalcone derivatives can be fine-tuned by altering the electron-donating or electron-accepting substituents on the aromatic rings. sigmaaldrich.comresearchgate.net The presence of a 4-chlorophenyl group, as in the target compound, influences the electronic properties of the molecule and thus its potential NLO response. Studies on various chalcones show that they can exhibit significant second- and third-order NLO properties. researchgate.net These properties are typically characterized using techniques like Hyper-Rayleigh Scattering (HRS) to determine first hyperpolarizabilities (β) and Z-Scan to measure two-photon absorption (2PA) cross-sections. sigmaaldrich.comisca.me The nearly flat backbone of many chalcone derivatives is also believed to contribute positively to their NLO properties. isca.me

Table 1: NLO Properties of Selected Chalcone Derivatives This interactive table summarizes research findings on the non-linear optical properties of compounds structurally related to this compound.

Compound Name Key NLO Property Investigated Method Key Finding Citation
(E)-3-(2-methoxyphenyl)-1-(2-(phenylsulfonylamine)phenyl)prop-2-en-1-one (MPSP) First Hyperpolarizability (β) HRS Exhibits good second-order NLO responses. isca.me
(E)-3-(3-nitrophenyl)-1-(2-(phenylsulfonylamine)phenyl)prop-2-en-1-one (NPSP) First Hyperpolarizability (β) HRS NLO properties are generally lower than MPSP. isca.me
Diformyltriphenylamine Chalcone Derivatives (DFC1-DFC4) Third-Order NLO Properties Z-Scan NLO responses are significantly affected by the strength of electron-donating groups. researchgate.net

Studies on Environmental Transformation and Chemical Fate Pathways

Understanding the chemical degradation mechanisms of organic compounds is essential for assessing their persistence and transformation in various environments. While direct studies on this compound are not prevalent, research on structurally similar molecules, such as other chlorophenyl ketones, provides insight into potential chemical fate pathways.

A study on the oxidation of benzyl (B1604629) para-chlorophenyl ketone in chlorobenzene (B131634) revealed a complex degradation process. tandfonline.com The oxidation proceeds through the formation of α-ketoperoxyl radicals, which can then lead to a variety of non-peroxide products. tandfonline.com Key degradation products identified include para-chlorobenzoic acid and benzaldehyde, which are formed through the decomposition of an α-hydroperoxide intermediate. tandfonline.com This decomposition can occur via a heterolytic pathway, which is substantially accelerated by the presence of acidic products like para-chlorobenzoic acid itself. tandfonline.com Furthermore, the degradation can involve the Baeyer-Villiger oxidation mechanism, where peroxy acids oxidize the ketone to an ester. tandfonline.com

Given these findings, it is plausible that the degradation of this compound would involve initial oxidative attack at the carbonyl group and the carbon-carbon double bonds. This could lead to the formation of hydroperoxide intermediates, followed by cleavage to yield smaller molecules, including derivatives of chlorobenzoic acid. The stability of the chloro-substituted aromatic ring suggests that chlorinated aromatic acids could be persistent transformation products.

Q & A

Basic: What are the common synthetic routes for 1-(4-Chlorophenyl)pent-4-en-1-one, and how do reaction conditions influence yield?

Answer:
The compound can be synthesized via α-allylation of carbonyl precursors. For example, a copper-catalyzed radical pathway using 4-n-butanoylchlorobenzene and allyl-trimethyl-silane at 100°C for 12 hours yields 65% of the product (DTBP as oxidant, BINAP as ligand) . Alternatively, condensation of 4-chlorophenylglyoxylic acid with appropriate reagents under controlled pH and temperature (e.g., 80°C for 6 hours) achieves 80% yield . Key variables affecting yield include catalyst loading (e.g., CuOAc at 0.1 mmol), solvent choice (chlorobenzene for radical stability), and reaction time. Optimization via DOE (Design of Experiments) is recommended to balance competing pathways.

Advanced: How can X-ray crystallography and SHELX software resolve molecular conformation ambiguities in this compound?

Answer:
Single-crystal X-ray diffraction (SCXRD) with SHELX programs (e.g., SHELXL for refinement) is critical for resolving conformation. For example, in related 1-(4-Chlorophenyl) derivatives, SHELX analysis revealed non-centrosymmetric packing and torsional angles (e.g., C-Cl bond torsion at 12.3°) . SHELXTL (Bruker AXS version) refines hydrogen atom positions using Fourier difference maps, reducing R-factors to <0.06 . Key steps:

  • Data collection at 123 K to minimize thermal motion .
  • Graph-set analysis (as per Etter’s rules) to interpret hydrogen-bonding networks .
  • Validation using CCDC databases to compare bond lengths/angles (e.g., C=O: 1.21 Å ± 0.02 Å) .

Basic: What spectroscopic techniques are most effective for characterizing this compound?

Answer:

  • NMR : 1^1H NMR identifies the α,β-unsaturated ketone (δ 6.8–7.4 ppm for aromatic protons; δ 5.8–6.2 ppm for olefinic protons). 13^{13}C NMR confirms carbonyl (δ 195–205 ppm) and chlorophenyl carbons (δ 125–140 ppm) .
  • IR : Strong C=O stretch at ~1680 cm1^{-1} and C-Cl at ~750 cm1^{-1} .
  • MS : ESI-MS shows [M+H]+^+ at m/z 196.63 (calc. for C11_{11}H10_{10}ClO) with fragmentation peaks at m/z 139 (loss of C4_4H7_7) .

Advanced: How do intermolecular hydrogen bonding patterns influence crystal packing and stability?

Answer:
Hydrogen bonding (e.g., C=O···H–C interactions) dictates packing motifs. Graph-set analysis (e.g., Etter’s R22(8)R_2^2(8) motifs) in related 4-chlorophenyl derivatives shows chains of C–H···O bonds stabilizing the lattice . For this compound:

  • Van der Waals interactions between chlorophenyl groups create slip-stacked layers.
  • Enantiotropic phase transitions (observed via DSC) correlate with weakened H-bonds at elevated temperatures.
  • Stability under ambient conditions is enhanced by hydrophobic Cl···π interactions (3.5–4.0 Å spacing) .

Basic: What safety protocols are recommended for handling this compound?

Answer:

  • PPE : Gloves (nitrile), lab coat, and safety goggles.
  • Ventilation : Use fume hoods due to volatility (estimated VP ~0.1 mmHg at 25°C).
  • Storage : Inert atmosphere (N2_2) at 4°C; incompatible with strong oxidizers (e.g., HNO3_3) .
  • Disposal : Incineration with scrubbers for halogenated waste (EPA guidelines).

Advanced: How can researchers resolve contradictions in reported reaction yields or by-product profiles?

Answer:

  • Method Validation : Reproduce conditions with strict control of humidity (e.g., <5% H2_2O for radical reactions) .
  • Analytical Cross-Checks : Use HPLC (C18 column, 70:30 MeOH:H2_2O) to quantify by-products (e.g., dimerization via Diels-Alder side reactions).
  • Computational Modeling : DFT (B3LYP/6-31G*) predicts competing pathways (e.g., radical vs. ionic mechanisms) .
  • In Situ Monitoring : ReactIR tracks intermediates (e.g., ketone enolates at 1600 cm1^{-1}) to optimize reaction quenching .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.